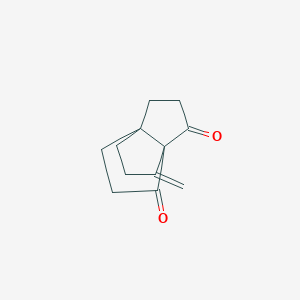
(3.3.3)-Propellane-2,8-dione, 9-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3.3.3)-Propellane-2,8-dione, 9-methylene- is a chemical compound with a unique three-dimensional structure. It has been a subject of interest for researchers due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry.
Mechanism Of Action
The mechanism of action of (3.3.3)-Propellane-2,8-dione, 9-methylene- involves the inhibition of various enzymes and proteins that are essential for the survival and growth of cancer cells, viruses, and bacteria. It has been shown to target the DNA and RNA synthesis pathways, leading to the disruption of cellular processes and ultimately cell death.
Biochemical And Physiological Effects
(3.3.3)-Propellane-2,8-dione, 9-methylene- has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and disrupt bacterial cell membranes. It has also been shown to have low toxicity in normal cells, making it a promising candidate for further development.
Advantages And Limitations For Lab Experiments
The advantages of using (3.3.3)-Propellane-2,8-dione, 9-methylene- in lab experiments include its unique three-dimensional structure, its potential for use in drug discovery, and its relatively low toxicity in normal cells. However, its synthesis process can be challenging and time-consuming, and its stability can be affected by various factors such as temperature and pH.
Future Directions
There are several future directions for the research and development of (3.3.3)-Propellane-2,8-dione, 9-methylene-. These include:
1. Further optimization of the synthesis process to improve yield and purity.
2. Exploration of its potential applications in materials science, such as the development of new polymers and catalysts.
3. Investigation of its potential use in combination therapies for cancer treatment.
4. Study of its mechanism of action in more detail to identify new targets for drug development.
5. Exploration of its potential use in the treatment of viral and bacterial infections.
In conclusion, (3.3.3)-Propellane-2,8-dione, 9-methylene- is a unique chemical compound with potential applications in various fields, particularly in drug discovery and development. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully explore its potential and identify new applications for this promising compound.
Synthesis Methods
The synthesis of (3.3.3)-Propellane-2,8-dione, 9-methylene- involves a multi-step process that includes the reaction of cyclopropane with dimethyl malonate, followed by the addition of a methylene group at the C-9 position. This process has been optimized by researchers to improve the yield and purity of the compound.
Scientific Research Applications
(3.3.3)-Propellane-2,8-dione, 9-methylene- has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs.
properties
CAS RN |
112112-58-0 |
|---|---|
Product Name |
(3.3.3)-Propellane-2,8-dione, 9-methylene- |
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
9-methylidenetricyclo[3.3.3.01,5]undecane-2,8-dione |
InChI |
InChI=1S/C12H14O2/c1-8-2-5-11-6-3-9(13)12(8,11)10(14)4-7-11/h1-7H2 |
InChI Key |
XOUFDVRLVGVXSP-UHFFFAOYSA-N |
SMILES |
C=C1CCC23C1(C(=O)CC2)C(=O)CC3 |
Canonical SMILES |
C=C1CCC23C1(C(=O)CC2)C(=O)CC3 |
Other CAS RN |
112112-58-0 |
synonyms |
[3.3.3]Propellane-2,8-dione, 9-methylene- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL](/img/structure/B49370.png)
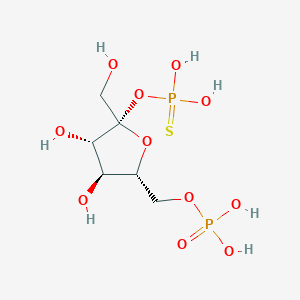
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)
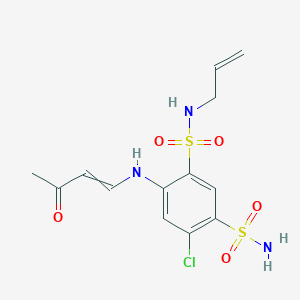
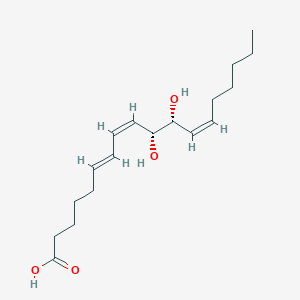

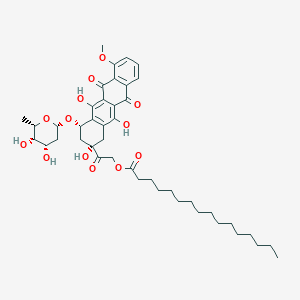
![Benz[a]anthracene-d12](/img/structure/B49388.png)
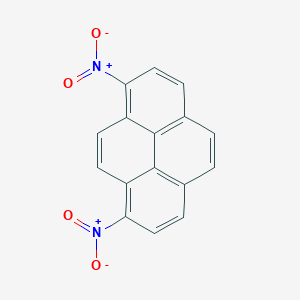
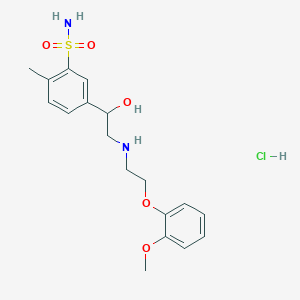
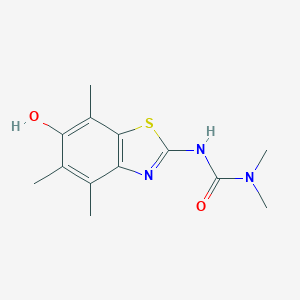
![(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B49395.png)
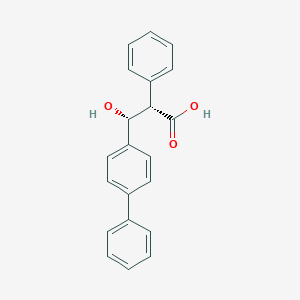
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)